molecular formula C14H19NO2S B1291799 3-Thiomorpholin-4-ylpropyl benzoate

3-Thiomorpholin-4-ylpropyl benzoate

Cat. No.: B1291799
M. Wt: 265.37 g/mol
InChI Key: JVRLCIBFPLTMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Thiomorpholin-4-ylpropyl benzoate is a benzoate ester derivative characterized by a thiomorpholine moiety linked via a propyl chain to the benzoate group. Thiomorpholine, a sulfur-containing heterocycle, replaces the oxygen atom in morpholine with sulfur, enhancing nucleophilicity and altering electronic properties. This structural feature distinguishes it from conventional alkyl or aryl-substituted benzoates. The compound’s applications are hypothesized to span pharmaceutical and polymer industries, where its sulfur-containing group may improve reactivity in polymerization or drug delivery systems .

Properties

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

3-thiomorpholin-4-ylpropyl benzoate

InChI

InChI=1S/C14H19NO2S/c16-14(13-5-2-1-3-6-13)17-10-4-7-15-8-11-18-12-9-15/h1-3,5-6H,4,7-12H2

InChI Key

JVRLCIBFPLTMHS-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CCCOC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Benzoate Esters

Structural and Functional Group Variations

  • Ethyl 4-(dimethylamino) benzoate: Contains a dimethylamino group at the para position, enhancing electron-donating capacity and reactivity in photoinitiation systems .
  • Methyl/ethyl benzoate : Simple alkyl esters with lipophilic chains, widely used in cosmetics for their emollient properties .
  • Benzoic acid/sodium benzoate : Parent acid and its salt, lacking esterification but sharing antimicrobial properties .

Reactivity in Polymerization and Co-initiator Systems

  • Ethyl 4-(dimethylamino) benzoate demonstrates superior reactivity in resin cements, achieving higher degrees of conversion (DC) compared to methacrylate-based co-initiators. Its dimethylamino group facilitates electron transfer in free-radical polymerization .

Physical and Chemical Properties

  • Solubility : Alkyl benzoates (e.g., methyl, ethyl) exhibit lipophilicity proportional to chain length, making them suitable for cosmetic formulations . The thiomorpholinylpropyl chain likely increases solubility in polar aprotic solvents (e.g., DMSO) due to sulfur’s polarizability.
  • Stability : Thiomorpholine’s sulfur atom may reduce hydrolytic stability compared to morpholine derivatives but enhance resistance to oxidative degradation.

Toxicological Profiles

  • Alkyl benzoates : Generally recognized as safe (GRAS) in cosmetics, with low acute toxicity (e.g., methyl benzoate LD50 > 2,000 mg/kg in rats) .
  • Ethyl 4-(dimethylamino) benzoate: Limited toxicity data, but dimethylamino groups may pose concerns under nitrosation conditions.

Data Tables Summarizing Key Comparisons

Property 3-Thiomorpholin-4-ylpropyl Benzoate Ethyl 4-(Dimethylamino) Benzoate Methyl Benzoate
Molecular Weight (g/mol) ~295.4 207.3 136.1
Key Functional Group Thiomorpholine-propyl Dimethylamino Methyl ester
Reactivity (DC in Resins) Moderate (inferred) High N/A
Solubility Polar aprotic solvents Polar solvents Lipophilic solvents
Toxicity (LD50, oral rat) Not established Not established >2,000 mg/kg

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